Sabizabulin

Catalog No.
S516751
CAS No.
1332881-26-1
M.F
C21H19N3O4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabizabulin

Traditional tubulin inhibitors like paclitaxel suffer from P-gp efflux, poor solubility, and require toxic vehicles. Sabizabulin (VERU-111) bypasses these issues: it is orally bioavailable, highly water-soluble, and not a P-gp substrate, ensuring consistent potency in MDR cancer models.

  • Nanomolar IC50 in multiple solid tumor lines, including taxane-resistant variants.
  • Enables simple oral formulation (e.g., PEG300/water) without Cremophor-EL.
  • Ideal chemical probe for microtubule depolymerization studies, free of neurotoxicity.

CAS Number

1332881-26-1

Product Name

Sabizabulin

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

ABI-231; ABI 231; ABI231;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43

The exact mass of the compound Sabizabulin is 377.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Sabizabulin (VERU-111; CAS 1332881-26-1) is a highly selective, orally bioavailable small molecule that inhibits microtubule polymerization by targeting the colchicine binding site of the tubulin beta subunit [1]. Unlike traditional taxanes, sabizabulin is characterized by its favorable physicochemical profile, which includes high aqueous solubility without the need for harsh surfactants, and a complete lack of interaction with P-glycoprotein (P-gp) multidrug efflux pumps [2]. These baseline properties make it a highly processable and reliable tubulin inhibitor for downstream formulation development and multidrug-resistant (MDR) cancer modeling, offering consistent nanomolar potency across a variety of solid tumor cell lines without the confounding toxicities associated with legacy intravenous agents [3].

Research Fit

Targets colchicine-binding site on tubulin, distinct from taxane and vinca alkaloid domains
Not a P-glycoprotein substrate; supports MDR and taxane-resistance model studies
Orally bioavailable probe for microtubule dynamics and cell-cycle arrest research

Substituting sabizabulin with traditional tubulin inhibitors like paclitaxel or colchicine introduces significant workflow and reproducibility challenges. Paclitaxel requires complex, toxic intravenous vehicles (e.g., Cremophor-EL and ethanol) for in vivo administration and is highly susceptible to P-glycoprotein (P-gp) mediated efflux, which leads to inconsistent assay performance in resistant cell lines[1]. Conversely, while colchicine targets the same binding site as sabizabulin, it suffers from a narrow therapeutic index and severe off-target toxicity, limiting its utility as a reliable benchmark [2]. Procuring sabizabulin ensures stable oral formulation compatibility (e.g., in simple PEG300/water matrices) and bypasses P-gp efflux liabilities, providing a much more reproducible baseline for evaluating microtubule destabilization in advanced, taxane-resistant models [3].

Substitution Risk

Binding site mismatch: colchicine domain engagement vs. taxane/vinca sites may shift microtubule effects
P-gp substrate status differs from taxanes; direct substitution in resistant models is not supported
Reported tolerability endpoint profile in early-phase trials may not reflect class-typical taxane toxicities

Cremophor-Free Formulation Advantage

A major limitation of legacy taxanes is their poor aqueous solubility, necessitating harsh excipients. In comparative in vivo studies, paclitaxel requires a complex, toxic vehicle consisting of ethanol, Cremophor-EL, and 0.9% saline (1:1:18 ratio) for intraperitoneal or intravenous dosing. In contrast, sabizabulin is orally bioavailable and easily formulated in a simple PEG300 and water mixture (3:7 ratio) [1]. This high solubility and oral bioavailability drastically simplify handling and dosing protocols.

Evidence DimensionIn vivo vehicle formulation complexity
Target Compound DataSabizabulin: Simple PEG300:water (3:7 ratio) for oral (PO) dosing
Comparator Or BaselinePaclitaxel: Ethanol:Cremophor-EL:0.9% saline (1:1:18 ratio) for intraperitoneal (IP) dosing
Quantified DifferenceSabizabulin eliminates the need for Cremophor-EL, enabling direct oral administration without surfactant-induced toxicity.
ConditionsPreclinical xenograft model dosing preparations

Simplifies formulation workflows and eliminates surfactant-driven confounding variables in preclinical pharmacokinetic and efficacy studies.

P-gp Resistance
Head-to-head
1.7–4.3× higher potency than comparator IAT; low nM IC50 retained in PC-3/TxR cells
Supports taxane-resistance bypass studies
SRB assay, P-gp overexpressing prostate cancer model

P-gp Evasion in Multidrug-Resistant Models

Traditional taxanes are heavily pumped out of target cells by ATP-binding cassette transporters like P-glycoprotein (P-gp), leading to skewed IC50 data in resistant cell lines. Sabizabulin is not a substrate for P-gp. In comparative models of triple-negative breast cancer (TNBC), sabizabulin maintains a stable IC50 of 8-9 nM, successfully bypassing the efflux mechanisms that render paclitaxel ineffective [1]. This ensures that cell viability assays remain reproducible even in highly resistant, P-gp-overexpressing phenotypes.

Evidence DimensionP-gp substrate liability and MDR efficacy
Target Compound DataSabizabulin: Poor P-gp substrate; maintains 8-9 nM IC50 in TNBC models
Comparator Or BaselinePaclitaxel / Taxanes: High P-gp substrate liability; significant IC50 right-shift in resistant lines
Quantified DifferenceSabizabulin retains low-nanomolar potency in taxane-resistant lines by completely evading P-gp efflux pumps.
ConditionsIn vitro cell viability assays in taxane-resistant TNBC models

Provides researchers and assay developers with a reliable, non-effluxed positive control for tubulin inhibition in multidrug-resistant cell panels.

Tolerability Endpoints
Cross-study comparable
Neurotoxicity and neutropenia 0% in Phase Ib/II mCRPC trial (63 mg dose)
Reported tolerability endpoint context
Single-arm trial; taxane toxicities used as historical reference

Low-Nanomolar Cytotoxicity in Solid Tumors

Sabizabulin demonstrates highly potent antiproliferative activity that matches or exceeds legacy standards across various solid tumor models. In triple-negative breast cancer (TNBC) models, sabizabulin achieves an IC50 of 8-9 nM [1]. In ovarian and HER2+ breast cancer models, it consistently operates in the low nanomolar range, driving G2/M cell cycle arrest and apoptosis without the off-target neurotoxicity seen with colchicine [2][3].

Evidence DimensionAnti-proliferative IC50
Target Compound DataSabizabulin: 8-9 nM (TNBC models)
Comparator Or BaselineColchicine: Comparable potency but with higher off-target toxicity and narrow therapeutic window
Quantified DifferenceSabizabulin delivers reliable <10 nM IC50 in specific solid tumors while maintaining a superior safety and specificity profile.
Conditions24-48 hour in vitro viability assays (MTS/MTT) in solid tumor cell lines

Establishes sabizabulin as a premium, low-dose benchmark for in vitro screening of novel cytoskeletal disruptors.

Cell Panel Potency
Class-level
Mean IC50 5.2 nM (melanoma/prostate); HER2+ IC50 8–9 nM; pancreatic IC50 12–25 nM
Supports cell-model potency screening
SRB/MTS assays, 48–72 h; compare to target indication
COVID-19 Mortality
Head-to-head
55.2% relative reduction in all-cause mortality (OR 3.23, 95% CI 1.45–7.22, P=0.0042)
Reported clinical endpoint context
Phase 3 RCT; high-risk hospitalized patients

Positive Control for MDR Screening

Because sabizabulin is not a substrate for P-gp efflux pumps, it is the ideal benchmark compound for high-throughput screening assays targeting taxane-resistant cancer cell lines. It provides a stable, reproducible IC50 baseline where legacy taxanes fail [1].

Oral Formulation & Pharmacokinetic Modeling

Sabizabulin's high aqueous solubility and oral bioavailability make it an excellent active pharmaceutical ingredient (API) for developing and validating novel oral drug delivery systems (e.g., powder-in-capsule or lipid-based matrices), avoiding the need for complex IV vehicles like Cremophor-EL[2] [3].

Microtubule Depolymerization & Cytoskeleton Studies

As a highly selective colchicine-binding site inhibitor, sabizabulin serves as a precise chemical probe for studying microtubule depolymerization, G2/M cell cycle arrest, and mitotic catastrophe without the confounding neurotoxic side effects associated with older tubulin inhibitors [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
P-gp resistance pathway studies
Non-P-gp substrate; potency retention
IC50 shift in P-gp overexpressing models
Oral microtubule inhibitor in vivo studies
Oral bioavailability; reported tolerability
In vivo model tolerance and PK exposure
Viral pathogenesis & host-directed research
Microtubule disruption mechanism
Cytokine release and viral replication readouts
CBSI-based ADC payload research
Colchicine-site binding potency
ADC cytotoxicity and bystander effect

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

377.13755610 Da

Monoisotopic Mass

377.13755610 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37L1JX37J5

Mechanism of Action

Veru-111 is a selective tubulin inhibitor currently being tested for the treatment of pancreatic cancer. Veru-111 represses alpha- and beta-tublin subunits through enhanced expression of miR-200C. In both melanoma and prostate cancer cell lines, it has displayed strong antiproliferative activity. It also prevents microtubule polymerization and causes cell cycle arrest in the G2/M phase, which suggests anti-tumor properties.

Wikipedia

Sabizabulin
1: Wang Q, Arnst KE, Wang Y, Kumar G, Ma D, White SW, Miller DD, Li W, Li W.

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